Nickel naphthenate

Übersicht

Beschreibung

Nickel naphthenate are a class of compounds formed by the reaction of naphthenic acids with nickel ions. Naphthenic acids are a complex mixture of cyclopentyl and cyclohexyl carboxylic acids, primarily found in crude oil. These acids are known for their role in corrosion and emulsion stabilization in the oil industry. Nickel salts of naphthenic acids are used in various industrial applications due to their unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Naphthenic acids are typically extracted from petroleum distillates using aqueous base extraction. The resulting naphthenic acids are then reacted with nickel salts under controlled conditions to form nickel naphthenates. The reaction is usually carried out in an organic solvent, such as toluene, at elevated temperatures to ensure complete reaction .

Industrial Production Methods: Industrial production of nickel naphthenates involves the continuous extraction of naphthenic acids from crude oil fractions, followed by their reaction with nickel salts. The process is optimized to maximize yield and purity, often involving multiple extraction and purification steps .

Analyse Chemischer Reaktionen

Types of Reactions: Nickel naphthenates undergo various chemical reactions, including:

Oxidation: Nickel naphthenates can be oxidized to form nickel oxides and other oxidation products.

Reduction: Reduction reactions can convert nickel naphthenates back to naphthenic acids and nickel metal.

Substitution: Nickel naphthenates can participate in substitution reactions where the nickel ion is replaced by other metal ions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.

Substitution: Metal salts like calcium chloride or magnesium sulfate are used in substitution reactions.

Major Products:

Oxidation: Nickel oxides and various organic oxidation products.

Reduction: Naphthenic acids and nickel metal.

Substitution: Metal naphthenates of the substituting metal.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Olefin Oligomerization and Dimerization

Nickel naphthenate serves as an effective catalyst in olefin oligomerization and dimerization processes. Its formulation, often combined with other compounds such as phosphine ligands and aluminum alkyls, enhances catalytic activity significantly. For instance, a formulation involving this compound has been reported to achieve over 86% selectivity for specific dimer products used in high-performance insecticides like Danitol™ . This application is crucial for producing valuable petrochemical intermediates.

1.2 Polymerization Reactions

In the coatings industry, this compound is utilized as a catalyst that accelerates polymerization reactions, thereby improving the yield and quality of polymers produced. It enhances the curing process in paints and coatings, leading to improved hardness, adhesion, and resistance to environmental factors .

Nanotechnology

2.1 Electron-Beam Lithography

Recent studies have demonstrated the use of this compound in electron-beam lithography for fabricating metallic nanostructures. This process allows for the creation of sub-10 nm metal lines with low line-width roughness (LWR). The reduction of this compound films through hydrogen exposure results in uniform metallic films that exhibit ferromagnetic properties comparable to bulk nickel . This capability positions this compound as a valuable material for advanced nanofabrication techniques.

| Parameter | This compound |

|---|---|

| Line Width | ~10 nm |

| LWR (Mean Widths) | x = 10.6 nm, y = 13.1 nm |

| Reduction Atmosphere | Hydrogen/Argon (60:40) |

| Temperature | 500 °C |

| Ferromagnetic Properties | Yes |

Coatings and Paints

This compound is widely used as a drying agent in the coatings industry. Its role in enhancing drying times and improving the overall properties of coatings makes it indispensable for high-performance applications in automotive and industrial sectors . The compound's ability to resist moisture and UV radiation contributes to longer-lasting finishes.

Lubrication

In the lubrication industry, this compound is employed as an additive in oils and greases. It enhances thermal stability and oxidation resistance, which are critical for maintaining performance under high-stress conditions typical in automotive engines and industrial machinery . The compound's relatively low toxicity compared to other metal-organic compounds also makes it a safer choice for various applications.

Emerging Research Directions

Ongoing research is exploring the potential of this compound in advanced materials and energy storage systems. Its catalytic properties are being investigated for applications that could lead to significant innovations in performance across various sectors . As industries increasingly focus on sustainability, the multifunctional nature of this compound positions it as a key player in developing environmentally friendly technologies.

Wirkmechanismus

The mechanism of action of nickel naphthenates involves their interaction with molecular targets such as enzymes and cellular membranes. The nickel ion can coordinate with various ligands, altering the structure and function of biological molecules. In industrial applications, nickel naphthenates act as surfactants, reducing surface tension and stabilizing emulsions .

Vergleich Mit ähnlichen Verbindungen

- Calcium naphthenates

- Iron naphthenates

- Manganese naphthenates

Comparison: Nickel naphthenates are unique due to their specific catalytic properties and higher stability compared to other metal naphthenates. While calcium and iron naphthenates are also used as stabilizers and corrosion inhibitors, nickel naphthenates offer superior performance in high-temperature applications and have distinct antimicrobial properties .

Biologische Aktivität

Nickel naphthenate, chemically represented as Ni(CnH2n+1COO)2, is a nickel salt of naphthenic acid. It is primarily used in industrial applications, particularly as a catalyst in organic reactions, including polymerization processes. This compound has garnered attention for its biological activity, which encompasses both toxicological and potential therapeutic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including research findings, case studies, and data tables.

This compound is characterized by its solubility in organic solvents and its ability to act as a catalyst in various chemical reactions. It is commonly utilized in:

- Catalytic processes : this compound is employed in Ziegler-type catalysis for the polymerization of olefins .

- Agricultural applications : It has been used in formulations for pesticides and herbicides due to its efficacy in enhancing the biological activity of certain compounds .

Toxicological Studies

This compound's biological activity has been investigated through various toxicological studies. Key findings include:

- Acute Toxicity : In animal studies, this compound has shown signs of toxicity at high doses, such as lethargy and reduced food consumption. Specific studies indicate that significant organ weight changes occur at elevated doses, suggesting potential hepatotoxicity .

- Chronic Exposure Effects : Chronic exposure studies have indicated potential carcinogenic effects associated with nickel compounds. For instance, this compound has been linked to increased tumor incidence in rodent models, particularly when administered via intraperitoneal injection .

The biological mechanisms underlying the effects of this compound include:

- Oxidative Stress : Nickel compounds can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and inflammation.

- Genotoxicity : Studies have demonstrated that nickel exposure can cause DNA damage and chromosomal aberrations in various cell types, raising concerns about its mutagenic potential .

Case Studies

- Study on Hepatotoxicity : A study involving Sprague Dawley rats exposed to varying doses of this compound reported significant increases in liver weights and histopathological changes consistent with hepatocellular injury. The NOAEL (No Observed Adverse Effect Level) was determined to be 100 mg/kg body weight per day .

- Carcinogenic Potential : Research from the National Toxicology Program (NTP) indicated that nickel compounds could lead to tumor formation through multiple exposure routes, highlighting the need for caution in handling this compound .

Summary of Toxicological Findings

| Study Reference | Dose (mg/kg) | Observed Effects | NOAEL (mg/kg) |

|---|---|---|---|

| Rogers et al., 2002 | 60 | Myocardial necrosis, increased organ weights | 60 |

| McKee et al., 2013 | 100 | Liver hypertrophy, reduced cholesterol | 100 |

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Oxidative Stress | Induction of ROS leading to cellular damage |

| Genotoxicity | DNA damage and chromosomal aberrations observed |

| Hepatotoxicity | Increased liver weight and histopathological changes |

Eigenschaften

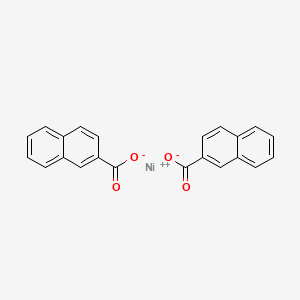

IUPAC Name |

naphthalene-2-carboxylate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H8O2.Ni/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEKYBOPAVTZKW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark-green and viscous; Not soluble in water; [MSDSonline] | |

| Record name | Nickel naphthenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

61788-71-4 | |

| Record name | Naphthenic acids, nickel salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthenic acids, nickel salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, nickel salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.